molecular formula C10H7ClO2 B1622243 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 443291-07-4

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1622243
CAS No.: 443291-07-4
M. Wt: 194.61 g/mol
InChI Key: UYCJAUZZEFTKHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H7ClO2 . It is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 4-(prop-2-yn-1-yloxy)benzaldehyde

Comparison: 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its analogs, such as 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde, the single chloro substitution may result in different chemical and biological properties .

Properties

IUPAC Name

3-chloro-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJAUZZEFTKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390897
Record name 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443291-07-4
Record name 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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